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Executive Summary
SHPL-49 is a novel, structurally modified glycoside derivative of salidroside (Rhodiola rosea)

developed by Shanghai Hutchison Pharmaceuticals.[1] Currently in Phase III clinical trials for

Acute Ischemic Stroke (AIS), SHPL-49 distinguishes itself from varying traditional extracts by

acting as a New Chemical Entity (NCE) with a defined multi-target mechanism.

This technical guide dissects the compound's ability to extend the therapeutic window beyond

the conventional tPA limits (4.5h) by targeting four distinct pathological axes: Glutamate

Excitotoxicity, Microglial Autophagy/Inflammation, Neurotrophic Plasticity, and Blood-Brain

Barrier (BBB) Integrity.

The Anti-Excitotoxicity Axis: NR2A-CaMKIIα-
Akt/CREB Signaling
The primary driver of neuronal death in the acute phase of ischemia is glutamate excitotoxicity.

SHPL-49 intervenes not by blocking NMDA receptors entirely (which causes psychotomimetic

side effects) but by selectively modulating subunit composition and downstream signaling.

Mechanism of Action
SHPL-49 promotes the expression and surface localization of the NR2A subunit of the NMDA

receptor. Unlike NR2B, which is often linked to cell death signaling, NR2A activation recruits
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CaMKIIα (Calcium/Calmodulin-dependent protein kinase IIα).

CaMKIIα Rescue: Ischemia typically induces pathological autophosphorylation and

degradation of CaMKIIα. SHPL-49 stabilizes CaMKIIα.[2]

Akt/CREB Phosphorylation: Stabilized CaMKIIα phosphorylates Akt, which in turn

phosphorylates CREB (cAMP response element-binding protein).

Result: Upregulation of survival genes and GLT-1 (Glutamate Transporter-1), enhancing

glutamate reuptake and reducing synaptic glutamate load.

Data Summary: Protein Expression Modulation
Target Protein

Ischemic Control
(Model)

SHPL-49 Treatment
Functional
Outcome

Glutamate High (Extracellular) Significant Reduction Reduced excitotoxicity

NR2A Downregulated Upregulated
Pro-survival signaling

initiation

p-CaMKIIα Aberrant/Degraded Stabilized/Normalized
Synaptic transmission

maintenance

p-Akt / p-CREB Low High

Transcriptional

activation of survival

factors

The Immunomodulatory Axis: Microglial Autophagy
& NF-κB
Post-ischemic inflammation is driven by microglia.[3] SHPL-49 exhibits a unique mechanism of

inhibiting excessive autophagy in microglia to prevent the release of inflammatory cytokines.

Mechanism of Action[1][2][3][4][5][6]
Lysosomal Inhibition: SHPL-49 downregulates LAMP-2 (Lysosome-associated membrane

protein 2), impeding the fusion of autophagosomes with lysosomes.[3] This blockade

prevents the "autophagic flux" that, under ischemic stress, fuels the inflammatory machinery.
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NF-κB Suppression: By modulating this autophagic state, SHPL-49 prevents the nuclear

translocation of NF-κB, thereby suppressing the transcription of IL-6, IL-1β, and iNOS.[3][4]

Phenotype Switching: Promotes a shift from the pro-inflammatory M1 phenotype (CD86

high) to the reparative M2 phenotype (CD206 high).

Visualization: The SHPL-49 Signaling Network
The following diagram illustrates the convergence of the Excitotoxicity and Inflammatory

pathways modulated by SHPL-49.

Figure 1: Dual-mechanism action of SHPL-49 targeting Neuronal NR2A upregulation and

Microglial LAMP-2 inhibition.[3][5]

Neurotrophic & Vascular Integrity (BDNF/Gap43 &
BBB)
Beyond immediate survival, SHPL-49 facilitates repair and vascular protection.

BDNF/TrkB/Gap43: SHPL-49 activates the BDNF (Brain-Derived Neurotrophic Factor)

pathway, which binds to TrkB receptors to upregulate Gap43 (Growth-associated protein 43).

This is critical for neurite outgrowth and synaptic plasticity during the recovery phase.

BBB Protection: It suppresses the p38 MAPK/MMP-9 axis.[3] MMP-9 (Matrix

Metallopeptidase 9) degrades the extracellular matrix of the BBB; its inhibition preserves

BBB integrity and reduces cerebral edema.

Experimental Protocols: Validating the Mechanism
To ensure reproducibility, the following protocols outline the specific methodologies used to

validate the SHPL-49 mechanisms described above.

Protocol A: pMCAO Model & Drug Administration (In
Vivo)
Objective: To assess infarct volume and protein expression in a permanent ischemia model.[6]
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Subject: Male Sprague-Dawley rats (260–300g).

Anesthesia: Isoflurane (3% induction, 1.5% maintenance).

Occlusion: Insert a silicone-coated monofilament (0.36mm) into the internal carotid artery to

occlude the MCA origin.

Administration:

Dissolve SHPL-49 in saline.

Dosage: 10 mg/kg or 20 mg/kg (IV tail vein).

Timing: Administer immediately post-occlusion or within a defined window (e.g., 2h, 4h).

Continue daily for 5-14 days for recovery studies.

Validation (TTC Staining): At endpoint, slice brains (2mm coronal). Stain with 2% TTC at

37°C for 20 min. White areas indicate infarct; red areas indicate viable tissue.

Validation (Western Blot): Homogenize penumbral tissue. Probe for NR2A, p-Akt, and

Cleaved-Caspase 3.

Protocol B: OGD/R (Oxygen-Glucose
Deprivation/Reoxygenation) in BV2 Cells
Objective: To validate the anti-autophagic mechanism in microglia.

Cell Line: BV2 Microglial cells.

OGD Induction:

Replace media with glucose-free DMEM.

Incubate in hypoxia chamber (1% O2, 5% CO2, 94% N2) for 4 hours.

Reoxygenation & Treatment:

Replace media with high-glucose DMEM containing SHPL-49 (e.g., 10–50 μM).
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Incubate under normoxic conditions for 24 hours.

Autophagy Flux Assay:

Transfect cells with mRFP-GFP-LC3 adenovirus prior to OGD.

Analysis: Confocal microscopy.

Result Interpretation: Yellow puncta (RFP+GFP+) indicate autophagosomes (fusion

blocked). Red puncta (RFP+GFP-) indicate autolysosomes (fusion successful). SHPL-49

treatment should increase Yellow puncta (indicating blocked fusion/flux inhibition)

compared to vehicle, correlating with reduced inflammation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37059375/
https://pubmed.ncbi.nlm.nih.gov/37059375/
https://pubmed.ncbi.nlm.nih.gov/39173548/
https://pubmed.ncbi.nlm.nih.gov/39173548/
https://pubmed.ncbi.nlm.nih.gov/39173548/
https://www.mdpi.com/2073-4409/14/6/425
https://www.mdpi.com/2073-4409/14/6/425
https://pmc.ncbi.nlm.nih.gov/articles/PMC11941147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11941147/
https://pubmed.ncbi.nlm.nih.gov/38520864/
https://pubmed.ncbi.nlm.nih.gov/38520864/
https://www.researchgate.net/publication/397150144_Neuroprotective_mechanism_of_salidroside_derivative_SHPL-49_involves_amelioration_of_brain_lipid_metabolism_disorder_to_mitigate_ferroptosis_in_a_rat_model_of_pMCAO
https://www.benchchem.com/product/b020965#underlying-neuroprotective-pathways-of-shpl-49
https://www.benchchem.com/product/b020965#underlying-neuroprotective-pathways-of-shpl-49
https://www.benchchem.com/product/b020965#underlying-neuroprotective-pathways-of-shpl-49
https://www.benchchem.com/product/b020965#underlying-neuroprotective-pathways-of-shpl-49
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b020965?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

